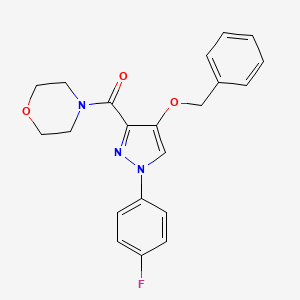

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c22-17-6-8-18(9-7-17)25-14-19(28-15-16-4-2-1-3-5-16)20(23-25)21(26)24-10-12-27-13-11-24/h1-9,14H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBWQEUPSRKQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone typically involves multiple steps:

Formation of the Pyrazole Core: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

Introduction of the Benzyloxy Group: This step can be achieved through nucleophilic substitution reactions where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.

Attachment of the Fluorophenyl Group: This is usually done via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole.

Incorporation of the Morpholine Moiety: The final step involves the reaction of the intermediate compound with morpholine, often under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to the formation of dihydropyrazole or fluorocyclohexane derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Dihydropyrazole or fluorocyclohexane derivatives.

Substitution: Nitro or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone has garnered attention in scientific research due to its potential applications in medicinal chemistry. This article will explore its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its applications.

Research indicates that compounds with similar frameworks exhibit a variety of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through pathways involving caspases and cell cycle regulation.

- Antimicrobial Properties : The compound shows promise against various bacterial strains, indicating potential for development as an antimicrobial agent.

- Anti-inflammatory Effects : Initial findings suggest that it may modulate inflammatory responses, possibly by reducing pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | Mechanism of Action |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | Activation of caspases and modulation of cell cycle |

| Antimicrobial | Inhibition of bacterial growth | Interaction with bacterial cell walls |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Modulation of immune response |

Anticancer Research

In vitro studies have demonstrated the compound's ability to induce cell death in various cancer cell lines. For instance, research on MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed significant apoptotic effects. The mechanism appears to involve the activation of specific signaling pathways that lead to programmed cell death.

Antimicrobial Studies

Recent investigations have tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated notable inhibition zones, suggesting its potential as an effective antimicrobial agent. Further studies are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Research

A study focusing on the anti-inflammatory properties of related compounds indicated that morpholino derivatives could significantly lower levels of inflammatory markers in human cell models stimulated with lipopolysaccharides (LPS). This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their normal function. This inhibition can lead to various biological effects, such as the reduction of inflammation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Fluorophenyl Groups

a. 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Molecular Formula : C₁₇H₁₄BrFN₂O

- Key Features: Pyrazole core with 4-bromophenyl and 4-fluorophenyl substituents; lacks the morpholino methanone group.

- Crystallography : Exhibits planar conformation with dihedral angles between aromatic rings, similar to fluorophenyl-containing chalcones (7.14°–56.26°) .

- Relevance : Highlights the role of halogen substituents (Br vs. F) in modulating electronic properties and crystallinity .

b. 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Molecular Formula : C₂₆H₁₈F₃N₇S

- Key Features : Pyrazole fused with thiazole and triazole rings; multiple fluorophenyl groups enhance lipophilicity.

- Crystallography : Isostructural with triclinic symmetry (P̄1); planar conformation except for one perpendicular fluorophenyl group .

- Relevance : Demonstrates how fused heterocycles influence packing efficiency and solubility compared to the target compound’s simpler pyrazole-morpholine system .

Analogues with Morpholino Substituents

a. 4-[1-Benzoyl-4-(Pyridin-2-yl)-1H-Pyrazol-3-yl]Morpholine

- Molecular Formula : C₁₉H₁₈N₄O₂

- Key Features: Pyrazole with benzoyl and pyridinyl groups; morpholino group at position 3.

- Relevance: The morpholino moiety enhances solubility and bioavailability, a trait shared with the target compound. Replacing benzyloxy (target) with pyridinyl alters electronic properties and binding affinity .

b. (R/S)-2-(1-(4-Amino-3-(3-Fluoro-4-Morpholinophenyl)-1H-Pyrazolo[3,4-c]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

- Molecular Formula : C₃₂H₂₄F₃N₅O₃

- Key Features : Pyrazolo-pyrimidine core with morpholine and fluorophenyl groups.

- Properties: High melting point (242–245°C), enantiomeric purity (96.21%), and potent bioactivity linked to the morpholino group .

Pharmacologically Active Pyrazole Derivatives

a. 1-[4-[5-(4-(Benzyloxy)Phenyl)-1-(4-Chlorophenyl)-1H-Pyrazol-3-yl]Phenyl]Urea (3c)

- Molecular Formula : C₂₉H₂₂ClN₃O₂

- Activity : Potent anti-inflammatory agent with reduced ulcerogenicity; benzyloxy and chlorophenyl groups critical for activity .

- Relevance : The target compound’s benzyloxy and fluorophenyl groups may similarly enhance anti-inflammatory effects while minimizing toxicity .

Comparative Data Table

Key Findings and Implications

- Structural Influence on Properties: The benzyloxy group in the target compound may enhance lipophilicity and membrane permeability compared to halogenated analogs . The morpholino moiety improves solubility and metabolic stability, as seen in kinase inhibitors .

- Pharmacological Potential: Fluorophenyl and morpholino groups are recurrent in anti-inflammatory and kinase-targeting drugs, suggesting therapeutic relevance for the target compound .

- Crystallographic Trends : Fluorophenyl-containing compounds exhibit variable dihedral angles (7.14°–56.26°), impacting molecular packing and bioavailability .

Biological Activity

The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is a novel pyrazole derivative that has gained attention for its potential biological activities. Its unique structure, featuring a pyrazole ring and a morpholino group, suggests various applications in medicinal chemistry, particularly in targeting specific biological pathways.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 413.452 g/mol. The chemical structure includes a benzyloxy group and a fluorophenyl moiety, which may significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.452 g/mol |

| CAS Number | 1210023-09-8 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antitumor , anti-inflammatory , and antimicrobial effects. The following sections detail these activities based on recent studies.

Antitumor Activity

Several studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. For instance, one study demonstrated that related compounds significantly inhibited tumor growth in various cancer cell lines, including breast and prostate cancer models. The mechanism of action appears to involve the inhibition of tubulin polymerization, thereby disrupting mitotic spindle formation.

Case Study:

- Title: Inhibition of Tumor Growth by Pyrazole Derivatives

- Findings: A derivative with similar structural features was shown to inhibit tumor growth in vivo models, demonstrating promising results that warrant further clinical evaluation .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the activity of pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.

Research Findings:

- A study on structurally related compounds showed that modifications at the 4-position of the phenyl group enhanced anti-inflammatory potency .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The presence of the benzyloxy group is thought to enhance membrane permeability, contributing to its efficacy against bacterial strains.

Case Study:

- Title: Antimicrobial Efficacy of Pyrazole Derivatives

- Findings: Compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

SAR studies indicate that modifications on the pyrazole ring and substituents on the morpholino group can significantly affect biological activity. Specifically:

- Substituents at the 4-position of the phenyl group enhance potency.

- Variations in the benzyloxy group affect solubility and bioavailability.

Toxicological Profile

Preclinical studies have reported a favorable toxicological profile for compounds within this class. Minimal adverse effects were observed at therapeutic doses, indicating potential for further development in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone?

- Methodology : The compound’s pyrazole core can be synthesized via cyclocondensation of hydrazines with β-ketoesters or β-diketones. Substituents like the benzyloxy and 4-fluorophenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. The morpholine moiety is typically incorporated through a nucleophilic acyl substitution reaction using morpholine and a carbonyl chloride intermediate .

- Key Considerations : Monitor regioselectivity during pyrazole formation using NMR to confirm substitution patterns .

Q. How can the compound’s purity and structural integrity be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., C₂₀H₁₈FN₃O₃ would yield a theoretical mass of 367.1304) . Pair with H/C NMR to confirm functional groups, such as the benzyloxy (δ ~4.8 ppm for OCH₂Ph) and fluorophenyl (δ ~7.2–7.8 ppm) motifs .

Q. What crystallographic tools are suitable for resolving its 3D structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Validate geometry using PLATON/ADDSYM to check for missed symmetry . For challenging cases (e.g., twinning), employ SIR97 for direct-methods structure solution .

Advanced Research Questions

Q. How can synthetic yields be optimized for the morpholino-methanone moiety?

- Methodology : Screen solvent systems (e.g., DCM vs. THF) and catalysts (e.g., DMAP) to enhance acyl transfer efficiency. Monitor reaction progress via TLC or in-situ IR for carbonyl stretching (~1650–1750 cm⁻¹). Computational DFT studies (e.g., Gaussian) can predict transition-state energetics to guide optimization .

Q. How to address contradictions in biological activity data across assays?

- Case Study : If antimicrobial assays (e.g., MIC tests) show variability, validate via orthogonal methods like time-kill kinetics or biofilm inhibition. Cross-reference with structural analogs (e.g., pyrazoles with nitro or morpholine groups) to identify structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s binding affinity for target proteins?

- Methodology : Perform molecular docking (AutoDock Vina) using crystallographic data of homologous targets (e.g., bacterial enzymes or kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare with in vitro assays to refine force-field parameters .

Q. How to resolve discrepancies in crystallographic and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.